molecular formula C8H13NO2S B173419 (2Z)-3-Thiomorpholinylideneacetic acid ethyl ester CAS No. 131228-81-4

(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester

Cat. No.: B173419
CAS No.: 131228-81-4
M. Wt: 187.26 g/mol
InChI Key: XVOHMQXAJYBLSP-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of the thiomorpholine ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-thiomorpholin-3-ylideneacetate typically involves the reaction of thiomorpholine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ethyl (2Z)-2-thiomorpholin-3-ylideneacetate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-thiomorpholin-3-ylideneacetate involves its interaction with various molecular targets. The thiomorpholine ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis to release active metabolites that exert specific biological effects. The compound’s ability to undergo oxidation and reduction reactions also contributes to its diverse biological activities.

Comparison with Similar Compounds

(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester can be compared with other similar compounds, such as:

    Ethyl (2Z)-2-benzylideneacetate: Similar ester structure but with a benzylidene group instead of a thiomorpholine ring.

    Ethyl (2Z)-2-pyrrolidin-3-ylideneacetate: Contains a pyrrolidine ring instead of a thiomorpholine ring.

    Ethyl (2Z)-2-piperidin-3-ylideneacetate: Features a piperidine ring instead of a thiomorpholine ring.

The uniqueness of ethyl (2Z)-2-thiomorpholin-3-ylideneacetate lies in the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl (2Z)-2-thiomorpholin-3-ylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-2-11-8(10)5-7-6-12-4-3-9-7/h5,9H,2-4,6H2,1H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOHMQXAJYBLSP-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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